4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

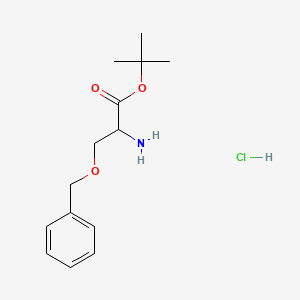

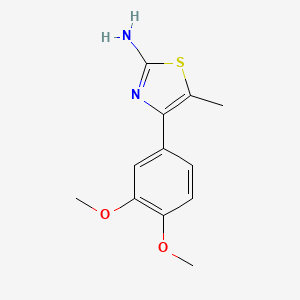

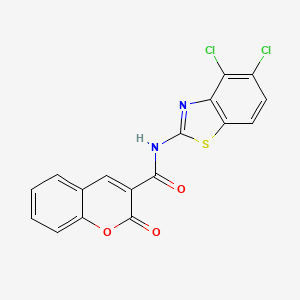

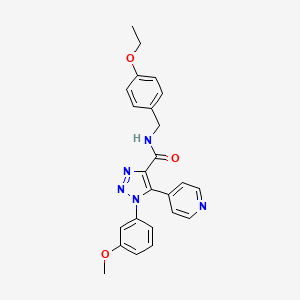

The compound “4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. Attached to this ring is a 3,4-dimethoxyphenyl group, which is a benzene ring with two methoxy (OCH3) groups attached at the 3 and 4 positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring and the benzene ring would likely contribute to the compound’s stability and reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the thiazole ring and the 3,4-dimethoxyphenyl group could influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anticancer Activity

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been investigated for its potential as an anticancer agent. Researchers have explored its cytotoxic effects against tumor cells, both resistant and non-resistant. Although it didn’t enhance the cell-killing ability of Doxorubicin (DOX), it demonstrated significant DNA intercalation binding, which could be relevant for future drug development .

DNA Interaction

The compound’s interaction with DNA is noteworthy. Studies using DNA thermal denaturation and viscosity measurements revealed that it effectively intercalates with DNA, leading to increased melting temperature and considerable DNA lengthening. Understanding this interaction can inform drug design strategies .

Nitrogen-Containing Heterocycles

As a nitrogen-containing heterocycle, 4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine aligns with a class of compounds known for their diverse biological activities. Such heterocycles are prevalent in natural products and synthetic drugs, making this compound an interesting subject for further exploration .

Synthetic Chemistry

The synthesis of this compound involves cyclization reactions, which contribute to the field of synthetic chemistry. Researchers have achieved high yields and purity, emphasizing its potential as a building block for more complex molecules .

Muscle Relaxant Research

While not directly studied for muscle relaxant properties, the compound’s structural features may inspire investigations in this area. Its 3,4-dimethoxyphenyl moiety has relevance due to its use as an intermediate in the preparation of the muscle relaxant papaverin .

Solubilizing Protective Group

The 3,4-dimethoxybenzyl group, present in this compound, has been explored as a solubilizing protective group in chemical synthesis. Researchers have investigated its utility in various contexts, including drug development and organic synthesis .

Mechanism of Action

Target of Action

Related compounds such as bevantolol have been shown to target beta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function.

Mode of Action

For instance, Bevantolol, a beta-1 adrenoceptor antagonist, works by binding and antagonizing beta-1 receptors, inhibiting the normal epinephrine-mediated sympathetic actions such as increased heart rate .

Biochemical Pathways

Related compounds have been shown to affect pathways involving the degradation of aromatic hydrocarbons .

Result of Action

Related compounds have been shown to have effects on the degradation of aromatic hydrocarbons .

Safety and Hazards

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCNNMQABJXUAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2386213.png)

![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)

![(1S,5R,6S)-6-phenyl-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2386223.png)

![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2386229.png)

![2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B2386230.png)

![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2386231.png)